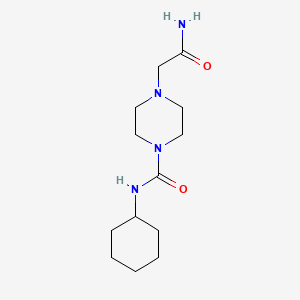

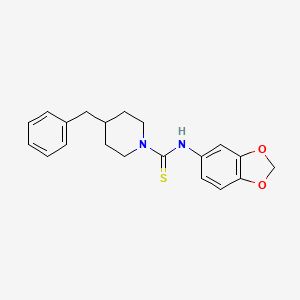

4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole often involves reactions that yield pyrazole and isoxazole derivatives, which are key intermediates in the preparation of various organometallic and coordination compounds. Studies such as the one by Pettinari et al. (1995) on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes and by Tang et al. (2002) on bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups highlight the synthesis routes and spectroscopic investigations of such compounds (Pettinari et al., 1995) (Tang et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through spectroscopic methods and X-ray crystallography. For instance, the synthesis and structural analysis of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol demonstrate the arrangement of pyrazole rings around a benzene core and their luminescent properties, providing insights into the electronic and spatial configuration of such molecules (Tang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of pyrazole and isoxazole derivatives involves various organometallic reactions, coordination to metal centers, and the formation of complexes with unique properties. The work by Sharma et al. (2015) on pyrazole-stabilized dinuclear palladium(II) chalcogenolates and their role in forming Pd-S/Se nanoparticles exemplifies the type of chemical transformations these compounds can undergo and their potential applications in nanotechnology (Sharma et al., 2015).

Physical Properties Analysis

The physical properties, such as luminescence, thermal stability, and phase behavior of pyrazole and isoxazole derivatives, are crucial for understanding their potential applications. Investigations into the luminescent properties and thermal behavior of coordination compounds containing pyrazole-based ligands, as discussed by Tǎbǎcaru et al. (2011), reveal significant aspects of their physical characteristics and the impact of molecular structure on these properties (Tǎbǎcaru et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole and related molecules, including their coordination chemistry, reactivity patterns, and role as ligands in the formation of metal complexes, are of significant interest. Research on new palladium complexes with rigid scorpion-type ligands and their catalytic activities showcases the diverse chemical behavior and applications of these compounds in catalysis and material science (Arroyo et al., 2000).

Scientific Research Applications

Corrosion Inhibition

Bipyrazolic compounds, including those related to 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole, have been evaluated for their corrosion inhibition properties. Studies demonstrate their efficacy as inhibitors against the corrosion of steel in acidic solutions. These compounds act as mixed-type inhibitors, efficiently protecting metal surfaces by adsorbing onto them and forming protective layers, thereby significantly reducing corrosion rates. The inhibitive action is attributed to the formation of a complex with the metal surface, adhering through a physical and chemical adsorption mechanism (Tebbji et al., 2005).

Coordination Chemistry and Metal Complexes

4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole and its derivatives have been used to synthesize various metal complexes, demonstrating the ligand's versatility in forming coordination compounds with different metals. These complexes are not only of theoretical interest for studying metal-ligand interactions but also have practical applications in catalysis, material science, and as potential anticorrosive agents. For instance, palladium complexes incorporating pyrazole-based ligands have been synthesized and characterized, revealing insights into their structural properties and potential applications in catalytic processes (Guerrero et al., 2008).

Antimicrobial Activity

Research into the antimicrobial activity of compounds related to 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole has led to the synthesis of new classes of compounds exhibiting pronounced antimicrobial properties. These findings highlight the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Lavanya et al., 2014).

properties

IUPAC Name |

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O/c1-7-9(5-18(3)15-7)12-11(14)13(20-17-12)10-6-19(4)16-8(10)2/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAUWHUMUPGJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=C(C(=NO2)C3=CN(N=C3C)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-YL)isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)

![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)

![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)